molecular formula C7H4Br2N2O B3246188 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one CAS No. 176244-22-7

5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3246188
CAS No.: 176244-22-7
M. Wt: 291.93 g/mol
InChI Key: AGKMAWLNJXIZNR-UHFFFAOYSA-N
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Description

5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1H-benzo[d]imidazol-2(3H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time precisely. The use of bromine or N-bromosuccinimide in large quantities requires careful handling and safety measures due to the hazardous nature of these reagents.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzimidazole ring.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated benzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include oxidized forms of benzimidazole.

    Reduction Reactions: Products include hydrogenated benzimidazole derivatives.

Scientific Research Applications

5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-benzo[d]imidazol-2(3H)-one
  • 6-Bromo-1H-benzo[d]imidazol-2(3H)-one
  • 1H-benzo[d]imidazol-2(3H)-one

Uniqueness

5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of two bromine atoms at the 5 and 6 positions, which significantly alters its chemical reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. This dual bromination enhances its ability to participate in various chemical reactions and increases its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5,6-dibromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKMAWLNJXIZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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